3-Isopropenyl-6-oxoheptanal

概要

説明

3-Isopropenyl-6-oxoheptanal is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Derivatization in Analytical Chemistry

A significant application of 3-Isopropenyl-6-oxoheptanal (IPOH) is found in analytical chemistry. Wells and Ham (2014) utilized IPOH in a method for derivatizing carbonyl compounds, specifically investigating carbonyl reaction products from limonene ozonolysis. They highlighted the advantages of the derivatization technique, such as the ability to conduct aqueous reactions and detect multi-functional oxygenated species in air, demonstrating the utility of IPOH in atmospheric and environmental analysis (Wells & Ham, 2014).

Atmospheric Chemistry and Environmental Impact

IPOH is also significant in atmospheric chemistry. Calogirou et al. (1999) studied the gas-phase reactions of IPOH with hydroxyl radicals, nitrate radicals, and ozone. Their findings on the rate constants of these reactions and the identification of reaction products provide insights into the atmospheric lifetimes and environmental impacts of IPOH and similar compounds (Calogirou et al., 1999).

Synthetic Chemistry and Derivative Formation

In synthetic chemistry, IPOH is used as a precursor or intermediate in the synthesis of various chemical compounds. For instance, Imafuku et al. (1980) explored the cyclodehydrogenation of IPOH to produce cyclohepta[b]furan-8-one derivatives, highlighting its role in synthetic organic chemistry and the creation of complex molecular structures (Imafuku, Yamaguchi, & Matsumura, 1980).

Air Quality and Health Effects

The health and environmental implications of IPOH are also a subject of research. Clausen et al. (2001) assessed the airway irritation effects of a reaction mixture involving IPOH, indicating its potential impact on indoor air quality and respiratory health (Clausen, Wilkins, Wolkoff, & Nielsen, 2001). Similarly, Wolkoff et al. (2013) conducted studies to derive human reference values for acute airway effects of IPOH, contributing to understanding its impact on public health (Wolkoff et al., 2013).

Safety and Hazards

The safety data sheet for 3-Isopropenyl-6-oxoheptanal advises against dust formation and breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. In case of accidental exposure, contaminated clothing should be removed immediately and the affected area should be washed off with soap and plenty of water . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately .

作用機序

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound, but more detailed studies are needed to confirm this.

Result of Action

One study suggests that the compound may cause cytotoxic effects on human bronchial and alveolar epithelial cells and stimulate the release of inflammatory cytokines such as il-6, il-8, and tnf-a .

Action Environment

The action, efficacy, and stability of 3-Isopropenyl-6-oxoheptanal can be influenced by various environmental factors. For instance, the compound’s skin permeation is low, with a Log Kp of -6.48 cm/s . Additionally, it is very soluble in water, with a solubility of 9.75 mg/ml . These properties suggest that the compound’s action could be influenced by factors such as the presence of other substances, pH, temperature, and the specific environment within the body.

生化学分析

Biochemical Properties

3-Isopropenyl-6-oxoheptanal plays a significant role in biochemical reactions, particularly as a product of limonene ozonolysis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to stimulate the release of inflammatory cytokines such as IL-6, IL-8, and TNF-α from human bronchial and alveolar epithelial cell lines . These interactions suggest that this compound may play a role in inflammatory responses and oxidative stress pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. In human bronchial (16HBE14o-) and alveolar (A549) epithelial cell lines, this compound has been shown to induce the release of inflammatory cytokines, leading to an inflammatory response . This compound also affects cell viability, with higher concentrations leading to reduced cell viability. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to interact with enzymes involved in oxidative stress pathways, leading to the activation of inflammatory responses . The compound’s ability to stimulate the release of cytokines such as IL-6, IL-8, and TNF-α suggests that it may act as an enzyme activator or inhibitor, influencing gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the formation of secondary products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained inflammatory responses and oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild inflammatory responses, while higher doses can lead to more severe effects, including respiratory hazards and cytotoxicity . Threshold effects have been observed, with certain dosages leading to significant changes in cellular function and viability. Toxic or adverse effects at high doses include respiratory irritation and potential damage to lung tissues.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s role in limonene ozonolysis highlights its involvement in the formation of secondary oxidation products, which can further influence metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s physicochemical properties, such as its log Kow value, also play a role in its transport and distribution within biological systems.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . The compound’s interactions with cellular membranes and organelles contribute to its overall impact on cellular processes and biochemical pathways.

特性

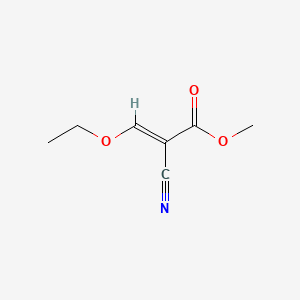

IUPAC Name |

6-oxo-3-prop-1-en-2-ylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)10(6-7-11)5-4-9(3)12/h7,10H,1,4-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCGCISRMFSLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(=O)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874121 | |

| Record name | 3-Isopropenyl-6-oxo-heptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7086-79-5 | |

| Record name | Limononaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7086-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanal, 3-(1-methylethenyl)-6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007086795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropenyl-6-oxo-heptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Isopropenyl-6-oxoheptanal form and why is it relevant to air quality?

A1: this compound (IPOH) is a major product of limonene oxidation in the atmosphere. Limonene, a common terpene found in citrus fruits and many cleaning products, readily reacts with atmospheric oxidants like ozone (O3), hydroxyl radicals (OH), and nitrate radicals (NO3). These reactions lead to the formation of various secondary organic aerosols, including IPOH. [, ]

Q2: What are the potential health effects of this compound?

A2: Research suggests that IPOH, along with other limonene oxidation products like 4-oxopentanal and 4-acetyl-1-methylcyclohexene, can induce cytotoxic effects in human lung cells. [] These effects can include cell death, oxidative stress, and inflammation. More research is needed to fully understand the long-term health implications of exposure to IPOH. []

Q3: How is this compound measured and studied?

A3: Analytical techniques like high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) are used to analyze IPOH in both gas phase and cell culture media. These methods allow researchers to study the formation, reactions, and potential health effects of IPOH. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)

![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)

![4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid](/img/structure/B1304859.png)